molecular formula C20H18N2OS B15197719 3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile CAS No. 61628-72-6

3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

Cat. No.: B15197719
CAS No.: 61628-72-6
M. Wt: 334.4 g/mol
InChI Key: KXHDZZULGULEBK-UHFFFAOYSA-N
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Description

3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is a heterocyclic compound that features a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a diketone and a thiocyanate in the presence of a base, leading to the formation of the thiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the thiazine ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2,6-Diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
  • 4-Oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

Comparison: Compared to similar compounds, 3-Isopropyl-4-oxo-2,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

61628-72-6

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

4-oxo-2,6-diphenyl-3-propan-2-yl-2H-1,3-thiazine-5-carbonitrile

InChI

InChI=1S/C20H18N2OS/c1-14(2)22-19(23)17(13-21)18(15-9-5-3-6-10-15)24-20(22)16-11-7-4-8-12-16/h3-12,14,20H,1-2H3

InChI Key

KXHDZZULGULEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(SC(=C(C1=O)C#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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